molecular formula C20H21N3O4 B6347871 4-(2-Methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine CAS No. 1354927-07-3

4-(2-Methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine

Cat. No.: B6347871
CAS No.: 1354927-07-3
M. Wt: 367.4 g/mol
InChI Key: YPUAERYSIUSZPA-UHFFFAOYSA-N
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Description

4-(2-Methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine (hereafter referred to as Compound 13) is a pyrimidine derivative with demonstrated antitrypanosomal activity. Its structure features a 2-aminopyrimidine core substituted with a 2-methoxyphenyl group at position 4 and a 3,4,5-trimethoxyphenyl group at position 4. This compound was identified as a lead candidate in antitrypanosomal drug discovery due to its potent inhibitory activity against Trypanosoma species (IC50 = 0.38 µM) and favorable off-target ADME-Tox profiles .

Properties

IUPAC Name

4-(2-methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-24-16-8-6-5-7-13(16)15-11-14(22-20(21)23-15)12-9-17(25-2)19(27-4)18(10-12)26-3/h5-11H,1-4H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPUAERYSIUSZPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC(=NC(=N2)N)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable β-diketone and a guanidine derivative under acidic or basic conditions.

    Substitution Reactions: The introduction of the 2-methoxyphenyl and 3,4,5-trimethoxyphenyl groups can be achieved through nucleophilic aromatic substitution reactions. These reactions often require the presence of a strong base such as sodium hydride or potassium tert-butoxide.

    Amination: The final step involves the introduction of the amine group at the 2-position of the pyrimidine ring. This can be accomplished through a Buchwald-Hartwig amination reaction using palladium catalysts and suitable amine precursors.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy groups on the phenyl rings can undergo oxidation to form corresponding phenolic derivatives.

    Reduction: The pyrimidine ring can be reduced under hydrogenation conditions to form dihydropyrimidine derivatives.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at positions ortho and para to the methoxy groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or other hydrogenation catalysts.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride.

Major Products

    Oxidation: Formation of phenolic derivatives.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(2-Methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential interactions with various biomolecules. It can serve as a probe to investigate enzyme activities, receptor binding, and other biochemical processes.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial effects, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(2-Methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s methoxy groups can participate in hydrogen bonding or hydrophobic interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Antitrypanosomal Pyrimidine Analogues

Compound Name Substituents (Position 4) Substituents (Position 6) IC50 (µM) Cytotoxicity (CC50, µM) Source
Compound 13 2-Methoxyphenyl 3,4,5-Trimethoxyphenyl 0.38 >50
Compound 22 Pyridin-3-yl 2-Methoxyphenyl 8.7 17.0
Compound 23 Pyridin-4-yl 2-Methoxyphenyl 13.9 >50
Compound 24 Pyridin-2-yl 2-Methoxyphenyl 13.0 >50
Compound 25 Phenyl 2-Methoxyphenyl 24.2 >50

Key Findings :

  • Compound 13 exhibits superior antitrypanosomal activity compared to analogues with pyridyl (e.g., 22–24) or simple phenyl (25) substitutions at position 3. The 3,4,5-trimethoxyphenyl group at position 6 is critical for potency, as its electron-rich aromatic system enhances target binding .
  • Replacing the 3-pyridyl group in Compound 13 with other substituents (e.g., 4-ethoxyphenyl in CAS 1354920-52-7 ) reduces activity, emphasizing the necessity of the 2-methoxyphenyl–3,4,5-trimethoxyphenyl pharmacophore.

Structural Modifications and Target-Specific Interactions

RabGGTase Inhibition

In contrast, analogues lacking the 3,4,5-trimethoxyphenyl group (e.g., 4-(2-fluoro-4-methoxyphenyl)-6-(3,5-dimethoxyphenyl)pyrimidin-2-amine) showed poor binding (GLIDE score = -6.1), highlighting the importance of the 3,4,5-trimethoxy motif in hydrophobic interactions .

Antimicrobial and Antiproliferative Activity

Pyrimidines with alternative substituents, such as Ax11 [(E)-4-(2-Methoxybenzylidene)amino)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine], exhibit antimicrobial activity (Rf = 0.40) but lack antitrypanosomal potency.

Table 2: Physicochemical Properties of Selected Analogues

Compound Name Melting Point (°C) Molecular Weight Purity Key Synthetic Challenges
Compound 13 Not reported 377.39 >95% Optimization of piperazine coupling
Ax11 90–92 565.0 Not given Low yield in Schiff base formation
CAS 1123508-84-8 Not reported 327.34 95% Instability of furan substituents

Key Observations :

  • Compound 13 is synthesized via Suzuki-Miyaura coupling or nucleophilic substitution, with yields influenced by steric and electronic effects of substituents .
  • Analogues with heterocyclic substituents (e.g., furan in CAS 1123508-84-8 ) face stability issues, limiting their therapeutic utility .

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